3-Deoxy-D-glucosone-bis(benzoylhydrazone)
Description
Overview of 3-Deoxy-D-glucosone (3-DG) as a Central Chemical Entity and Biochemical Intermediate
3-Deoxy-D-glucosone, systematically known as 3-deoxy-D-erythro-hexos-2-ulose, is a dicarbonyl sugar that serves as a crucial intermediate in the Maillard reaction. researchgate.net This series of non-enzymatic reactions between reducing sugars and amino acids is responsible for the browning and flavor development in thermally processed foods. researchgate.net 3-DG is formed from the degradation of Amadori rearrangement products, which are themselves early-stage products of the Maillard reaction. nih.gov
Beyond food science, 3-DG is a significant biochemical intermediate in physiological and pathophysiological processes. It is generated in the human body through both the Maillard reaction and the polyol pathway. nih.gov Due to its high reactivity, 3-DG readily reacts with the amino groups of proteins, lipids, and nucleic acids to form a heterogeneous group of compounds known as Advanced Glycation End-products (AGEs). scbt.com The accumulation of AGEs is implicated in the development and progression of various conditions, including the complications of diabetes mellitus, uremia, and neurodegenerative diseases, as well as in the natural aging process. nih.govscbt.com 3-DG is considered a potent precursor to several types of AGEs, including imidazolone (B8795221), pyrraline (B118067), and Nε-(carboxymethyl)lysine. nih.gov Its role as a highly reactive cross-linking agent contributes to the structural and functional alteration of long-lived proteins like collagen. researchgate.net
The chemical properties of 3-Deoxy-D-glucosone are presented in the table below:
| Property | Value |
| IUPAC Name | 3-Deoxy-D-erythro-hexos-2-ulose |
| Systematic IUPAC Name | (4S,5R)-4,5,6-Trihydroxy-2-oxohexanal |
| CAS Number | 4084-27-9 |
| Chemical Formula | C₆H₁₀O₅ |
| Molar Mass | 162.141 g·mol⁻¹ |
This table presents key identifiers and properties of 3-Deoxy-D-glucosone.
Significance of Bis(benzoylhydrazone) Derivatization in 3-DG Research and Isolation
The inherent reactivity and instability of 3-DG make its direct isolation and quantification from complex biological or food matrices exceptionally challenging. To overcome this, chemical derivatization is an essential strategy in its analysis. The reaction of 3-DG with specific reagents converts it into a more stable and easily detectable form.
The use of benzoylhydrazine to form 3-Deoxy-D-glucosone-bis(benzoylhydrazone) is a classic and significant method for the isolation and characterization of 3-DG. The reaction involves the condensation of two molecules of benzoylhydrazine with the two carbonyl groups of 3-DG. This derivatization offers several key advantages in a research context:
Formation of a Stable Product: The resulting bis(benzoylhydrazone) is a stable, crystalline solid. This stability is in stark contrast to the transient nature of free 3-DG, allowing for its accumulation, purification through recrystallization, and subsequent structural analysis without degradation.
Facilitation of Isolation: The conversion of the highly water-soluble 3-DG into a less polar, solid derivative facilitates its separation from the complex aqueous environments of biological samples or food products.
Characterization and Identification: Once isolated, the crystalline derivative can be subjected to various analytical techniques, such as melting point determination, elemental analysis, and spectroscopic methods (e.g., NMR, IR) to confirm its structure, thereby unequivocally proving the presence of 3-DG in the original sample.
The properties of the derivatized compound are summarized below:
| Property | Value |
| Compound Name | 3-Deoxy-D-glucosone-bis(benzoylhydrazone) |
| Synonym | 3-Deoxy-D-erythro-hexos-2-ulose-bis-benzoylhydrazone |
| CAS Number | 32443-70-2 |
| Chemical Formula | C₂₀H₂₂N₄O₅ |
| Molar Mass | 398.41 g·mol⁻¹ |
This table outlines the primary identifiers and properties for the bis(benzoylhydrazone) derivative of 3-DG.
Historical Trajectory and Evolution of Research on 3-DG and its Hydrazone Derivatives
The conceptual framework for the formation of 3-DG was established within the broader historical context of Maillard reaction research. In 1953, John E. Hodge published a comprehensive reaction scheme that, for the first time, outlined the key pathways of non-enzymatic browning. This "Hodge scheme" identified 3-deoxyosuloses as critical intermediates formed from the degradation of Amadori products.
The direct identification and isolation of 3-DG from a reaction mixture, however, remained a significant challenge due to its instability. A pivotal moment in 3-DG research came in the late 1960s with the work of Japanese chemist H. Kato and colleagues. They were among the first to successfully isolate and characterize 3-DG from a glucose-amine reaction system. A key to their success was the use of derivatization agents to trap the elusive dicarbonyl compound. They reported the isolation of 3-DG as its more stable bis(benzoylhydrazone) and osazone derivatives. This provided the first concrete chemical proof of 3-DG's formation as predicted by the Hodge scheme.
Following these foundational studies, research on 3-DG and its derivatives expanded significantly. In the 1980s and 1990s, the focus shifted towards its biological implications, particularly after it was detected in the physiological fluids of diabetic patients. This led to the development of more sensitive analytical methods for its quantification, often relying on derivatization with other agents like o-phenylenediamine (B120857) or diaminonaphthalene to form fluorescent quinoxaline (B1680401) derivatives suitable for HPLC analysis. nih.gov Despite the advent of these newer methods for quantification, the formation of the bis(benzoylhydrazone) derivative remains a historically significant and academically important method for the definitive isolation and structural confirmation of 3-DG.
Structure
3D Structure
Properties
IUPAC Name |
N-[(E)-[(2Z,4S,5R)-2-(benzoylhydrazinylidene)-4,5,6-trihydroxyhexylidene]amino]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5/c25-13-18(27)17(26)11-16(22-24-20(29)15-9-5-2-6-10-15)12-21-23-19(28)14-7-3-1-4-8-14/h1-10,12,17-18,25-27H,11,13H2,(H,23,28)(H,24,29)/b21-12+,22-16-/t17-,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJSXOOVXUKPJIB-QPQTXSQFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN=CC(=NNC(=O)C2=CC=CC=C2)CC(C(CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/N=C/C(=N\NC(=O)C2=CC=CC=C2)/C[C@@H]([C@@H](CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Classical and Contemporary Synthetic Routes to 3-Deoxy-D-glucosone via Bis(benzoylhydrazone) Intermediates
The formation of 3-Deoxy-D-glucosone-bis(benzoylhydrazone) is a key step that facilitates the isolation of 3-Deoxy-D-glucosone (3-DG) from complex reaction mixtures. This pathway involves the reaction of D-glucose with benzoylhydrazine, leading to a stable, crystalline derivative from which the desired 3-DG can be regenerated.
Reaction of D-Glucose with Benzoylhydrazine and Related Protocols
The classical approach to synthesizing 3-Deoxy-D-glucosone involves the reaction of D-glucose with benzoylhydrazine. researchgate.net This reaction proceeds through the formation of a bis(benzoylhydrazone) derivative, which effectively isolates the 3-deoxyosone structure from other sugar degradation and rearrangement products. researchgate.net The reaction is typically carried out in a suitable solvent, and while it is a well-established method, it is known to produce by-products, including the bis(benzoylhydrazone) of D-glucose (osazone). researchgate.net
The underlying mechanism suggests that the formation of 3-DG from glucose can occur through an acid-catalyzed dehydration process where the hydroxyl group at the C-3 position is eliminated. researchgate.netnih.gov The reaction with benzoylhydrazine then traps this dicarbonyl intermediate as the more stable and easily purifiable bis(benzoylhydrazone).
Optimization Strategies and Yield Enhancement in Bis(benzoylhydrazone) Synthesis
For instance, careful control of these conditions can favor the formation of the monohydrate of the bis(benzoylhydrazone) of 3-DG as the major product. researchgate.net While specific yield percentages from various optimization studies are not extensively detailed in the provided results, the emphasis is on the qualitative improvement of the synthesis by suppressing side reactions.
Formation and Characterization of Anhydrous and Monohydrate Forms of the Bis(benzoylhydrazone)
3-Deoxy-D-glucosone-bis(benzoylhydrazone) can exist in both anhydrous and monohydrate forms, which differ in their physical appearance. researchgate.net The monohydrate is described as a colorless product, while the anhydrous form is yellow. researchgate.net The formation of one form over the other can be controlled during the synthesis and crystallization process. researchgate.net
The monohydrate is often the major product isolated directly from the reaction of D-glucose with benzoylhydrazine. researchgate.net The anhydrous form can be prepared from the monohydrate, suggesting a dehydration process can be employed for its formation. researchgate.net Characterization of these forms is essential for confirming their identity and purity.
Table 1: Physical and Chemical Properties of 3-Deoxy-D-glucosone-bis(benzoylhydrazone)
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₂₂N₄O₅ |
| Molecular Weight | 398.41 g/mol |
| Appearance | White powder (Monohydrate: colorless, Anhydrous: yellow) researchgate.netbiosynth.com |
| Solubility | Soluble in methanol, ethanol, acetone, and chloroform. biosynth.com |
| CAS Number | 32443-70-2 |
Chemical Cleavage and Regeneration of 3-Deoxy-D-glucosone from its Bis(benzoylhydrazone)
The regeneration of the parent dicarbonyl compound, 3-Deoxy-D-glucosone, from its stable bis(benzoylhydrazone) derivative is a pivotal step in its preparation. This transformation requires the selective cleavage of the hydrazone linkages.
Impact of Reaction Conditions on 3-DG Purity and Yield
The conditions under which the hydrolysis of the bis(benzoylhydrazone) is performed have a direct impact on the purity and final yield of the regenerated 3-Deoxy-D-glucosone. The goal is to achieve a high-yield conversion of the stable intermediate back to the desired hexosulose. researchgate.net The purity of the final 3-DG product is of significant concern, as it is a highly reactive species. caymanchem.comnih.gov The reaction conditions must be carefully controlled to prevent side reactions or degradation of the 3-DG molecule. The initial purity of the bis(benzoylhydrazone) intermediate, whether in its anhydrous or monohydrate form, will also influence the purity of the final product. researchgate.net
Table 2: Summary of Synthetic and Cleavage Process
| Step | Description | Key Considerations |
|---|---|---|
| Synthesis | Reaction of D-Glucose with benzoylhydrazine. | Minimizing by-product formation (e.g., D-glucose osazone). researchgate.net |
| Isolation | Crystallization of 3-Deoxy-D-glucosone-bis(benzoylhydrazone). | Formation of colorless monohydrate or yellow anhydrous form. researchgate.net |
| Cleavage | Hydrolysis of the bis(benzoylhydrazone) derivative. | Selective cleavage without degrading the final 3-DG product. |
| Purification | Isolation of pure 3-Deoxy-D-glucosone. | Ensuring high purity and yield of the reactive dicarbonyl compound. |
Derivatization Strategies for 3-Deoxy-D-glucosone in Research Applications
The high reactivity of 3-Deoxy-D-glucosone (3-DG), owing to its dicarbonyl nature, makes it a prime candidate for chemical modification. Derivatization serves multiple purposes in research, including enhancing detection sensitivity, enabling quantification in complex biological matrices, and creating molecular probes to study its interactions and metabolic fate.
Formation of Quinoxaline (B1680401) Adducts for Analytical Probes
A widely employed and effective strategy for the analysis of 1,2-dicarbonyl compounds like 3-DG is their derivatization to form quinoxaline adducts. This method is highly valued for its ability to produce stable, readily detectable derivatives suitable for various analytical techniques.
The reaction involves the condensation of 3-DG with o-phenylenediamine (B120857) (OPD). The two carbonyl groups of 3-DG react with the two amino groups of OPD to form a heterocyclic quinoxaline ring structure. This derivatization is crucial for several reasons:
Enhanced Stability: The resulting quinoxaline derivative is more stable than the parent 3-DG, which is prone to further reactions and degradation.
Improved Detection: Quinoxaline adducts typically exhibit strong ultraviolet (UV) absorbance or fluorescence, making them easily detectable by High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detectors. researchgate.net This significantly enhances the sensitivity and specificity of the analysis.
Suitability for Mass Spectrometry: The quinoxaline derivatives are also amenable to analysis by Gas Chromatography-Mass Spectrometry (GC-MS), providing definitive identification and quantification. nih.gov
This derivatization technique has been successfully applied to quantify 3-DG in various complex samples, including honey and other carbohydrate-rich foods, as well as in biological fluids like plasma. researchgate.netnih.govnih.gov The formation of a stable, detectable adduct allows for the accurate measurement of 3-DG levels, which is critical for studies on food chemistry, diabetes, and other pathological conditions where 3-DG is a significant biomarker. nih.govwikipedia.org
Table 1: Analytical Applications of Quinoxaline Derivatization of 3-Deoxy-D-glucosone
| Analytical Technique | Sample Matrix | Purpose of Derivatization |
| HPLC-UV | Honey, Must Syrups | Quantification of 3-DG as a marker of heat processing and storage. researchgate.netnih.gov |
| GC-MS | Plasma | Simultaneous determination of 3-DG and other reactive carbonyls. nih.gov |
| HPLC-DAD | Honey | Identification and quantification of major α-dicarbonyl compounds. researchgate.net |
Other Chemically Modified Derivatives for Specific Investigations
Beyond the formation of quinoxaline adducts for analytical purposes, other chemical modifications of 3-Deoxy-D-glucosone and its derivatives are explored for specific research applications. The synthesis of the bis(benzoylhydrazone) derivative itself is a prime example of chemical modification to create a more stable, crystalline compound for handling and further reactions. research-nexus.netproquest.com
Research has explored the synthesis of various derivatives of 3-deoxy-4-O-β-D-galactopyranosyl-D-erythro-hexos-2-ulose, a related compound, starting from its bis(benzoylhydrazone). research-nexus.net These investigations highlight the utility of the bis(benzoylhydrazone) as a stable intermediate for further chemical transformations.
Furthermore, studies have been conducted on the synthesis of thio-derivatives of related sugar amines, such as D-glucosamine, to create ligands for enantioselective synthesis. mdpi.com While not direct derivatives of 3-DG, these studies showcase the broader interest in modifying sugar structures to create functional molecules for catalysis and other applications.
The reaction of 3-DG with other nucleophiles, such as amines and hydrazines, can lead to a variety of other derivatives. For instance, the reaction with different substituted benzoylhydrazines can yield a range of bis(aroylhydrazone) derivatives. These modifications can be used to:
Modulate solubility and reactivity: Attaching different functional groups can alter the physical and chemical properties of the molecule.
Develop molecular probes: By incorporating fluorescent tags or other reporter groups, derivatives of 3-DG can be synthesized to visualize its localization and interactions within biological systems.
While the formation of advanced glycation end products (AGEs) from the reaction of 3-DG with proteins is a well-studied area of its in vivo chemical modification, the intentional synthesis of other specific derivatives for targeted research applications remains a developing field with potential for creating novel tools to understand the multifaceted roles of this important dicarbonyl compound. medchemexpress.com
Role in Maillard Reaction and Advanced Glycation End Product Age Formation Pathways
3-Deoxy-D-glucosone as a Primary α-Dicarbonyl Intermediate in Maillard Chemistry.nih.govtaylorandfrancis.comresearchgate.netresearchgate.netmedchemexpress.comresearchgate.net
3-DG is recognized as a key carbonyl intermediate in the Maillard reaction. nih.govresearchgate.net Its high reactivity, stemming from its dicarbonyl structure, makes it a potent precursor for AGEs. taylorandfrancis.comnih.gov Unlike reducing sugars, dicarbonyl compounds like 3-DG are significantly more reactive and contribute substantially to AGE formation, a condition known as "carbonyl stress". taylorandfrancis.com The formation of 3-DG is a critical step that accelerates the advanced stages of the Maillard reaction. nih.gov
3-DG is formed from the degradation of early glycation products derived from reducing sugars. researchgate.net The initial reaction between a sugar like glucose and a protein's amino group forms an Amadori product. nih.gov This product then undergoes enolization and dehydration to generate 3-DG non-oxidatively. nih.gov
Both glucose and fructose (B13574) serve as precursors for 3-DG. However, studies have shown that fructose has a significantly higher reactivity than glucose in the Maillard reaction. nih.govresearchgate.net Fructose can be converted to 3-DG directly through degradation without the involvement of amino groups, making it a more potent non-enzymatic glycating agent than glucose. nih.govtaylorandfrancis.com This increased reactivity is partly due to the polyol pathway, where glucose is converted to fructose. taylorandfrancis.comnih.gov
Table 1: Research Findings on 3-DG Formation from Sugars
| Precursor Sugar | Key Findings | Citations |
|---|---|---|
| Glucose | Reacts non-enzymatically with protein amino groups to form Amadori products, which degrade into 3-DG. This process is enhanced by hyperglycemia. | researchgate.netwikipedia.orgnih.gov |
| Can be converted to fructose via the polyol pathway, increasing the pool for more potent glycation. | taylorandfrancis.comnih.gov | |
| Acid-catalyzed dehydration of glucose can also form 3-DG as an intermediate. researchgate.net | researchgate.net | |
| Fructose | Exhibits higher reactivity than glucose in forming 3-DG. | nih.govresearchgate.net |
| Can form 3-DG directly without the need for amino groups. nih.gov | nih.gov | |
| Fructose is a more potent non-enzymatic glycating agent than glucose. taylorandfrancis.com | taylorandfrancis.com |
Another significant pathway for 3-DG generation involves the degradation of fructose-3-phosphate (F3P). wikipedia.orgnih.gov Fructose can be enzymatically phosphorylated to F3P, which then degrades to form 3-DG. taylorandfrancis.com This pathway is a notable source of 3-DG in vivo. The formation of 3-DG from F3P underscores the importance of fructose metabolism in the generation of this highly reactive dicarbonyl. taylorandfrancis.comwikipedia.orgnih.gov
Mechanistic Investigations of AGE Formation Initiated by 3-Deoxy-D-glucosone.nih.govtaylorandfrancis.comresearchgate.netresearchgate.netnih.govnih.gov
As a potent precursor, 3-DG rapidly reacts with biomolecules to form a variety of AGEs. researchgate.netnih.gov These reactions are central to the development of complications associated with diseases like diabetes and uremia, where 3-DG levels are often elevated. nih.govnih.govnih.gov The mechanisms involve direct modification of proteins, leading to altered structure and function.
The core of 3-DG's reactivity lies in the non-enzymatic glycation of free amino groups on proteins, particularly the side chains of lysine (B10760008) and arginine residues. researchgate.netresearchgate.netwikipedia.org As a dicarbonyl compound, 3-DG is far more reactive than sugars in these reactions. taylorandfrancis.com This rapid, spontaneous reaction initiates a cascade of further chemical modifications, ultimately leading to stable, irreversible AGEs. nih.govbohrium.complos.org This process alters the protein's structure and can compromise its biological function, such as the potential impairment of IgG's immune response. bohrium.com
The reaction of 3-DG with specific amino acid residues leads to the formation of characteristic AGEs. One of the most significant and specific adducts formed from 3-DG is imidazolone (B8795221), which results from the condensation of 3-DG with arginine residues. researchgate.netwikipedia.orgresearchgate.net Imidazolone is considered a key biomarker for 3-DG-mediated glycation. medchemexpress.comnih.gov Other AGEs derived from 3-DG include pyrraline (B118067) from lysine residues and Nε-(carboxymethyl)lysine (CML). researchgate.netnih.govoup.com
Table 2: Specific Advanced Glycation End-Products (AGEs) Derived from 3-DG
| AGE Adduct | Amino Acid Precursor | Significance | Citations |
|---|---|---|---|
| Imidazolone | Arginine | A highly specific AGE marker for 3-DG. Its presence indicates 3-DG-mediated glycation. | researchgate.netmedchemexpress.comwikipedia.orgnih.gov |
| Pyrraline | Lysine | An AGE formed from the reaction of 3-DG with lysine residues. | researchgate.netnih.govoup.com |
| Lysyl-pyrropyridine | Lysine | A fluorescent cross-linking compound formed from the reaction of 2 molecules of lysine and 2 molecules of 3-DG. | researchgate.net |
| Nε-(carboxymethyl)lysine (CML) | Lysine | A well-known AGE that can be formed through pathways involving 3-DG. | nih.govbohrium.comoup.com |
| Pentosidine | Arginine and Lysine | A fluorescent protein cross-link whose formation can be promoted by 3-DG. | nih.govbohrium.com |
3-DG is a potent agent for cross-linking proteins, a process that leads to the polymerization and aggregation of biomolecules. nih.govresearchgate.netnih.gov This cross-linking action contributes to the loss of protein function and tissue damage. Experimental studies have demonstrated that 3-DG accelerates the polymerization of proteins like lysozyme (B549824) and makes collagen less digestible. nih.gov This potent cross-linking ability is a key factor in the development of complications in uremia and diabetes, where increased AGE formation leads to tissue stiffening and damage. nih.govnih.govmdpi.com The reaction of two molecules of 3-DG with two lysine residues can form fluorescent cross-linking compounds, contributing to the characteristic fluorescence of AGEs. researchgate.net
Comparative Reactivity and Glycation Potential of 3-Deoxy-D-glucosone with Other α-Dicarbonyl Compounds (e.g., Glyoxal (B1671930), Methylglyoxal)
In the complex cascade of the Maillard reaction and the subsequent formation of Advanced Glycation End-products (AGEs), several reactive α-dicarbonyl compounds act as key intermediates. Among these, 3-Deoxy-D-glucosone (3-DG), glyoxal (GO), and methylglyoxal (B44143) (MGO) are of significant importance due to their high reactivity towards amino groups on proteins, lipids, and nucleic acids. wikipedia.orgresearchgate.net While all are potent precursors to AGEs, their reactivity and glycation potential exhibit notable differences, influencing the specific types and amounts of AGEs formed.
α-Dicarbonyl compounds are considerably more reactive than their parent sugars. taylorandfrancis.com MGO, for instance, is estimated to be about 20,000 times more reactive as a glycating agent than glucose. researchgate.net These dicarbonyls are generated through various pathways; GO arises from lipid peroxidation and the oxidative degradation of glucose, MGO is primarily formed from the degradation of triosephosphates in glycolysis, and 3-DG is a major product from the degradation of Amadori products like fructosamine. researchgate.netnih.gov
Research indicates that the type of α-dicarbonyl precursor significantly influences the glycation process and its biological consequences. A study investigating the glycation of the protein ovalbumin (OVA) found that MGO and GO were more effective at reducing the protein's digestibility compared to 3-DG. nih.gov This was attributed to their ability to block a greater number of tryptic cleavage sites and induce more significant steric hindrance. nih.gov
The formation rates and concentrations of these dicarbonyls can also differ. In reactions involving the glycation of proteins by glucose, 3-DG is often formed as the major carbonyl intermediate. researchgate.netnih.govnih.gov However, the high reactivity of GO and MGO with specific amino acid residues, such as arginine, means their free concentrations might be lower in the presence of proteins. nih.govnih.gov The methylglyoxal-derived hydroimidazolone 1 (MG-H1) is one of the most abundant AGEs found in tissues, underscoring MGO's high in vivo reactivity. mdpi.com
The chemical environment, including the presence of phosphate (B84403) ions and trace metals, can influence the rate of α-oxoaldehyde formation, suggesting that their generation occurs during the early stages of glycation from glucose degradation. nih.govnih.gov Fructose has been shown to have a higher reactivity than glucose in forming 3-DG. researchgate.net Ultimately, the presence and relative abundance of 3-DG, GO, and MGO contribute to "carbonyl stress," a condition characterized by the accumulation of these reactive intermediates, which leads to protein cross-linking, denaturation, and the formation of a diverse range of AGEs. taylorandfrancis.com
Interactive Data Tables
Table 1: Comparison of Reactivity and Glycation Effects of α-Dicarbonyl Compounds
| Feature | 3-Deoxyglucosone (B13542) (3-DG) | Glyoxal (GO) | Methylglyoxal (MGO) |
| Primary Formation Pathway | Degradation of Amadori products (e.g., fructosamine) researchgate.netnih.gov | Lipid peroxidation, glucose oxidation researchgate.net | Degradation of triosephosphates (glycolysis) researchgate.net |
| Relative Reactivity | Highly reactive wikipedia.org | Highly reactive researchgate.net | Most reactive of the three; ~20,000x more than glucose researchgate.netmdpi.com |
| Major AGEs Formed | Imidazolone, Pyrraline nih.gov | Nε-(carboxymethyl)lysine (CML) taylorandfrancis.com | Methylglyoxal-derived hydroimidazolone 1 (MG-H1), Nε-(carboxyethyl)lysine (CEL) mdpi.com |
| Effect on Protein Digestibility (Ovalbumin study) | Reduced digestibility nih.gov | Significantly reduced digestibility nih.gov | Significantly reduced digestibility nih.gov |
| Relative Abundance as Intermediate | Often the major carbonyl intermediate from glucose/protein reactions researchgate.net | Lower free concentration due to high reactivity with arginine nih.gov | Lower free concentration due to high reactivity with arginine; MG-H1 is a major AGE in vivo nih.govmdpi.com |
Table 2: Research Findings on α-Dicarbonyl Compound Formation and Effects
| Research Focus | Finding | Relevant Compounds | Source |
| Protein Glycation by Glucose | 3-DG is a major carbonyl intermediate formed during the reaction. | 3-Deoxyglucosone, Glucose | researchgate.net |
| Ovalbumin Glycation | GO and MGO caused a greater reduction in protein digestibility than 3-DG by blocking cleavage sites. | 3-Deoxyglucosone, Glyoxal, Methylglyoxal | nih.gov |
| In Vivo AGE Abundance | The MGO-derived AGE, MG-H1, is one of the most abundant AGEs found in tissues, along with CML and glucosepane. | Methylglyoxal, Glyoxal | mdpi.com |
| Formation from Sugars | Fructose demonstrates higher reactivity than glucose in the formation of 3-DG. | 3-Deoxyglucosone, Fructose, Glucose | researchgate.net |
| Formation in Early Glycation | Formation of GO, MGO, and 3-DG is dependent on phosphate concentration and trace metals, indicating their origin from early glucose degradation. | 3-Deoxyglucosone, Glyoxal, Methylglyoxal | nih.govnih.gov |
| Precursors of AGEs | Reactive α-dicarbonyls are major precursors of AGEs, significantly altering protein structure and function. | 3-Deoxyglucosone, Glyoxal, Methylglyoxal | nih.gov |
Biological and Biochemical Interactions of 3 Deoxy D Glucosone
Involvement in Metabolic Pathways and Biochemical Systems
3-Deoxy-D-glucosone is intricately linked with key metabolic pathways, primarily those concerning glucose metabolism. Its formation and degradation are tied to both enzymatic and non-enzymatic processes within the body.
Association with Glucose Metabolism and Polyol Pathway Activity
The synthesis of 3-DG is notably enhanced in states of high blood sugar (hyperglycemia), a hallmark of diabetes mellitus. nih.govnih.gov Its production occurs through several pathways, including the Maillard reaction and the polyol pathway. nih.gov The Maillard reaction involves the non-enzymatic reaction of glucose with the amino groups of proteins. wikipedia.org
The polyol pathway, an alternative route for glucose metabolism, becomes particularly active during hyperglycemia. nih.gov In this pathway, aldose reductase converts glucose to sorbitol, which is then oxidized to fructose (B13574) by sorbitol dehydrogenase. youtube.com Fructose can be phosphorylated to fructose-3-phosphate, which subsequently degrades to form 3-DG. researchgate.nettaylorandfrancis.com Consequently, increased flux through the polyol pathway directly contributes to elevated levels of 3-DG. nih.gov Studies have shown that inhibiting aldose reductase can reduce the levels of 3-DG in erythrocytes, highlighting the significance of this pathway in 3-DG formation. nih.govnih.gov
| Metabolic Pathway | Role in 3-Deoxy-D-glucosone (3-DG) Formation | Key Enzymes/Intermediates |
| Maillard Reaction | Non-enzymatic reaction of glucose with protein amino groups, leading to Amadori products that can degrade to 3-DG. wikipedia.orgresearchgate.net | Glucose, Protein amino groups (e.g., lysine (B10760008), arginine) |
| Polyol Pathway | Converts excess glucose to fructose, a precursor for 3-DG formation, especially during hyperglycemia. nih.govnih.gov | Aldose reductase, Sorbitol dehydrogenase, Fructose-3-phosphate |
Role in Non-Enzymatic Degradation Processes In Vivo
3-Deoxy-D-glucosone is a prominent intermediate in the non-enzymatic degradation of glucose and related carbohydrates in vivo. caymanchem.com It is significantly more reactive than glucose itself and is a potent precursor to the formation of advanced glycation end-products (AGEs). medchemexpress.com AGEs are a heterogeneous group of compounds formed when reducing sugars react non-enzymatically with proteins, lipids, and nucleic acids. The accumulation of AGEs is associated with the long-term complications of diabetes and aging. wikipedia.org
3-DG reacts rapidly with the amino groups of amino acids, particularly lysine and arginine residues in proteins, to form various AGEs such as imidazolone (B8795221), pyrraline (B118067), and N'-(carboxymethyl)lysine. nih.govnih.gov The formation of these cross-links can alter the structure and function of proteins, contributing to tissue damage. researchgate.net
Modulation of Cellular Biochemistry and Molecular Targets
The high reactivity of 3-Deoxy-D-glucosone extends to its ability to modulate various cellular processes and interact with specific molecular targets, often leading to cellular stress and dysfunction.
Induction of Reactive Oxygen Species (ROS)
3-Deoxy-D-glucosone is known to induce the production of reactive oxygen species (ROS), which are highly reactive molecules that can cause damage to cells. wikipedia.org The generation of ROS by 3-DG is considered a key mechanism through which it contributes to the development of diabetic complications. wikipedia.orgnih.gov For instance, 3-DG can induce the expression of heparin-binding epidermal growth factor, a mitogen found in atherosclerotic plaques, suggesting a role in atherogenesis. wikipedia.org The link between 3-DG, ROS, and cellular damage is further supported by findings that oxidative stress itself can lead to an accumulation of intracellular 3-DG. nih.govnih.gov
Inactivation of Antioxidant Enzymes (e.g., Glutathione (B108866) Peroxidase, Glutathione Reductase)
A critical aspect of 3-DG's toxicity is its ability to inactivate key antioxidant enzymes that protect cells from ROS-induced damage. wikipedia.org Research has demonstrated that 3-DG can inactivate glutathione peroxidase (GPx), a crucial enzyme that utilizes glutathione (GSH) to neutralize hydrogen peroxide. nih.govscite.ai By doing so, 3-DG compromises the cell's primary defense against oxidative stress. Furthermore, 3-DG has been shown to inactivate glutathione reductase, the enzyme responsible for regenerating the reduced form of glutathione, further depleting the cell's antioxidant capacity. wikipedia.org This inactivation of the glutathione system can lead to an accumulation of ROS and exacerbate cellular damage. nih.govnih.gov
| Enzyme | Function | Effect of 3-Deoxy-D-glucosone (3-DG) |
| Glutathione Peroxidase (GPx) | Catalyzes the reduction of hydrogen peroxide and other organic hydroperoxides by glutathione. nih.gov | Inactivated by 3-DG, leading to increased oxidative stress. wikipedia.orgscite.aitargetmol.com |
| Glutathione Reductase | Regenerates reduced glutathione (GSH) from its oxidized form (GSSG). wikipedia.org | Inactivated by 3-DG, diminishing the cell's antioxidant capacity. wikipedia.org |
Inhibition of Aldehyde Reductase Activity
Aldehyde reductase is an enzyme that plays a protective role by detoxifying reactive aldehydes, including 3-DG itself. wikipedia.orgnih.gov This enzyme is a major component of the 3-deoxyglucosone (B13542) reductase activity observed in the liver of various species. nih.gov However, 3-DG has also been found to inactivate aldehyde reductase. wikipedia.org This creates a detrimental feedback loop where the accumulation of 3-DG inhibits the very enzyme responsible for its detoxification. Furthermore, under diabetic conditions, aldehyde reductase can undergo glycation, a process that reduces its catalytic efficiency. nih.gov This glycation-induced inactivation of aldehyde reductase can lead to an imbalance in metabolism and further accumulation of toxic compounds like 3-DG. nih.gov
Influence on DNA Synthesis and Cell Proliferation
3-Deoxy-D-glucosone (3-DG) has been shown to exert significant effects on fundamental cellular processes, including DNA integrity and cell population growth. Its high reactivity allows it to modify biological macromolecules, leading to functional alterations that can suppress cell proliferation and interfere with DNA-related processes. nih.gov
One of the key mechanisms through which 3-DG impacts DNA is by direct glycation, leading to the formation of DNA-advanced glycation end products (DNA-AGEs). This non-enzymatic modification can cause structural changes and perturbations in the DNA molecule, which may generate new molecular patterns (epitopes) that can be recognized by the immune system. kau.edu.sa Furthermore, studies have investigated the glycation of histone proteins, which are crucial for the packaging and regulation of DNA within the eukaryotic chromatin structure. nih.gov The glycation of histone H3 by 3-DG has been shown to cause structural alterations to the protein. nih.gov Since histones are integral to processes like DNA replication, repair, and gene expression, such modifications can compromise chromatin integrity and disrupt these vital functions. nih.gov
Research has also pointed to the role of 3-DG in inducing apoptosis, or programmed cell death, in various cell lines. wikipedia.org In studies involving HepG2 cells, a human liver cancer cell line, exposure to 3-DG at concentrations of 500 and 1,000 ng/ml resulted in a decrease in cell viability. nih.gov However, at non-cytotoxic concentrations (10-300 ng/ml), 3-DG did not significantly affect the viability of these cells. nih.gov This suggests a dose-dependent relationship between 3-DG concentration and its effects on cell survival. The induction of apoptosis and the suppression of cell proliferation are critical biological activities of 3-DG that underscore its potential role in the pathology of various diseases. nih.gov
Roles in Pathobiological Models and Biomarker Research
3-Deoxy-D-glucosone is a significant molecule in the study of various pathological conditions, particularly those related to metabolic stress. It serves as a key biomarker and a pathogenic intermediate in diseases characterized by high levels of advanced glycation end-products (AGEs) and dysregulated glucose metabolism. wikipedia.orgmedchemexpress.com
3-Deoxy-D-glucosone is a highly reactive dicarbonyl compound and a major precursor in the formation of Advanced Glycation End-products (AGEs). nih.govwikipedia.org AGEs are a diverse group of compounds formed through non-enzymatic reactions between reducing sugars and proteins, lipids, or nucleic acids. nih.govmdpi.com The accumulation of AGEs is implicated in the development and progression of numerous chronic diseases, including the vascular complications of diabetes, atherosclerosis, hypertension, and Alzheimer's disease. wikipedia.orgyoutube.com
The formation of 3-DG is accelerated in hyperglycemic conditions, making it a crucial link between high blood sugar and the pathological consequences of AGE accumulation. wikipedia.org It is significantly more reactive than glucose, meaning it contributes substantially to the formation of AGEs. nih.gov For instance, 3-DG reacts with the amino groups of proteins to form various AGEs, with imidazolone being one of the most specific AGEs derived from 3-DG. medchemexpress.comnih.gov The role of 3-DG as a potent cross-linker of proteins contributes to tissue damage and the functional decline of organs seen in diabetic complications and aging. wikipedia.orgnih.gov
The table below summarizes findings on 3-DG concentrations in peritoneal dialysis (PD) fluids, highlighting its formation during heat sterilization and its potential to promote local AGE formation. nih.gov
| Fluid Type | 3-DG Concentration (micromol/L) |
|---|---|
| Commercially Prepared Heat-Sterilized PD Fluid | 118 |
| Laboratory-Prepared Heat-Sterilized Fluid | 154 |
| Gambrosol-Bio (Low GDP Fluid) | 12.3 |
| Laboratory-Prepared Sterile-Filtered Fluid | <1.2 |
There is substantial evidence linking 3-DG to impaired glucose regulation and the development of insulin (B600854) resistance. spandidos-publications.comnih.gov Studies have shown that elevated plasma levels of 3-DG are associated with impaired glucose regulation in non-diabetic elderly individuals. nih.gov Animal studies have further demonstrated that the administration of exogenous 3-DG can induce glucose intolerance. nih.gov
In a study on Sprague-Dawley rats, intravenous administration of 3-DG impaired glucose tolerance, which was associated with reduced insulin-stimulated glucose uptake in both liver and adipose tissues. nih.gov In HepG2 cells, 3-DG was found to induce insulin resistance by impairing key components of the insulin signaling pathway. nih.govspandidos-publications.com Specifically, 3-DG inhibited the phosphorylation of insulin receptor substrate 1 (IRS-1), phosphoinositide 3-kinase (PI3K), and Akt, which are crucial steps in the cascade that leads to glucose uptake and utilization. nih.gov Furthermore, 3-DG treatment has been shown to decrease the function of pancreatic β-cells, which are responsible for insulin secretion. nih.gov This dysfunction is partly attributed to the impairment of the IRS-1/PI3K/GLUT2 signaling pathway within the β-cells. nih.gov
The following table outlines the effects of 3-DG on key molecules in the insulin signaling pathway in high glucose-induced INS-1 cells. spandidos-publications.com
| Affected Molecule/Process | Observed Effect of 3-DG |
|---|---|
| Glucose-Stimulated Insulin Secretion | Decreased |
| GLUT2 Expression | Decreased |
| IRS-1 Phosphorylation | Reduced |
| PI3K-p85 Phosphorylation | Reduced |
| Akt Phosphorylation | Reduced |
The interaction between 3-Deoxy-D-glucosone and the secretion of glucagon-like peptide-1 (GLP-1), an important gut hormone that enhances insulin secretion, is complex. nih.govlu.se Some research indicates that 3-DG can, under certain conditions, potentiate GLP-1 secretion. medchemexpress.com Specifically, 3-DG was found to synergize with low glucose to increase the secretion of GLP-1. medchemexpress.com In one study, 3-DG at concentrations of 300 ng/ml and 1000 ng/ml markedly increased GLP-1 secretion in STC-1 cells, a murine intestinal endocrine cell line. medchemexpress.com This effect was associated with a significant increase in intracellular calcium levels. medchemexpress.com
Conversely, other studies suggest that prolonged exposure to 3-DG can have an inhibitory effect on GLP-1 secretion. nih.govnih.gov For example, a two-week administration of 3-DG to rats resulted in an accumulation of 3-DG in the intestinal tissue and was associated with a decrease in GLP-1 secretion. nih.gov Further investigation in STC-1 cells revealed that a 6-hour exposure to 3-DG under low-glucose conditions (5.6 mM) reduced GLP-1 secretion. nih.gov This reduction was linked to a decrease in the expression of the sodium-glucose co-transporter 1 (SGLT1), as well as lower intracellular concentrations of cAMP and calcium. nih.gov These findings suggest that the effect of 3-DG on GLP-1 secretion may be context-dependent, varying with the duration of exposure and the specific cellular environment.
Analytical Methodologies for 3 Deoxy D Glucosone and Its Research Derivatives
Chromatographic Techniques for Separation and Quantification in Complex Matrices
Chromatography is a fundamental technique for separating 3-DG from complex sample matrices like food products and biological fluids. nih.govresearchgate.netresearchgate.net The choice of chromatographic method depends on the required sensitivity, the complexity of the sample, and the specific derivative being analyzed.
High-Performance Liquid Chromatography (HPLC) with UV and Fluorescence Detection
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of 3-DG, primarily after derivatization to introduce a UV-absorbing or fluorescent tag. nih.govglycoforum.gr.jp Since underivatized sugars often lack a suitable chromophore for UV detection, derivatization is a common prerequisite. jasco-global.com
For instance, 3-DG can be derivatized to form stable quinoxaline (B1680401) derivatives that are readily detectable by UV or fluorescence detectors. researchgate.net A reversed-phase HPLC (RP-HPLC) procedure coupled with UV detection is frequently used to measure these quinoxaline derivatives. researchgate.net In other applications, derivatizing agents like 4-nitro-o-phenylenediamine (B140028) (NPDA) have been used, with the resulting derivatives separated on a C18 column and detected by UV at specific wavelengths, such as 265 nm. researchgate.net
Fluorescence detection offers superior sensitivity and selectivity compared to UV detection. mdpi.com Reagents that form highly fluorescent derivatives are preferred for trace-level analysis. researchgate.net For example, derivatization with hydrazine-based compounds can significantly enhance the fluorescence signal of certain analytes, allowing for lower limits of detection. yu.edu.jo Post-column derivatization, where the analyte is modified after separation, is another strategy to produce fluorescent compounds, offering good reproducibility for sugar analysis. jasco-global.com
Table 1: Examples of HPLC Methodologies for 3-DG and Related Compounds
| Analyte/Derivative | Derivatizing Agent | Column | Detection Method | Reference |
|---|---|---|---|---|
| 3-DG Quinoxaline | o-Phenylenediamine (OPD) | Reversed-Phase C18 | UV Detection | researchgate.net |
| α-Dicarbonyls | 4-Nitro-o-phenylenediamine (NPDA) | C18 | UV (265 nm) | researchgate.net |
| Various Sugars | Guanidine/Metaperiodic Acid | Anion Exchange | Fluorescence (Post-column) | jasco-global.com |
| Glucocorticoids | Hydrazine | Not Specified | Fluorescence | yu.edu.jo |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov However, 3-DG, like other sugars, is non-volatile and requires derivatization to be suitable for GC-MS analysis. restek.com Common derivatization methods include silylation or acetylation. restek.com
A two-step derivatization process is often employed. nih.gov One such approach involves an initial oximation step, which converts keto groups into oximes, followed by silylation (e.g., using N-methyl-trimethylsilyltrifluoroacetamide - MSTFA). youtube.com This process reduces the number of isomers and prevents unwanted side reactions, thereby increasing volatility and reducing polarity for better chromatographic performance. youtube.com Another method involves the formation of alditol acetates. restek.com
GC-MS with selected ion monitoring (SIM) provides high selectivity for quantifying 3-DG in complex samples like erythrocytes, often using a stable isotope-labeled internal standard such as [13C6]-3-DG for improved accuracy. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity and Specificity
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) has become the dominant platform for the robust, sensitive, and specific quantification of 3-DG and other glycation products. nih.govnih.gov This technique combines the separation power of LC with the high selectivity and sensitivity of tandem mass spectrometry, often operating in the multiple reaction monitoring (MRM) mode. nih.gov
LC-MS/MS methods are particularly valuable for analyzing samples from complex biological matrices, such as plasma or tissue extracts. nih.govnih.gov The use of stable isotope dilution analysis, where a known amount of an isotopically labeled version of the analyte is added to the sample, provides robust quantification by correcting for matrix effects and variations in sample processing. nih.govnih.gov This approach allows for the development of high-throughput methods with short run times, making it suitable for clinical research. nih.govmaastrichtuniversity.nl For instance, a UPLC-MS/MS method for α-oxoaldehydes, including 3-DG, achieved a run-to-run time of just 8 minutes. nih.gov
Derivatization Strategies for Enhanced Detection and Analysis
Derivatization is a critical step in the analysis of 3-DG, transforming it into a product with properties better suited for separation and detection, such as increased volatility for GC or the addition of a chromophore/fluorophore for HPLC. nih.govrestek.comnih.gov
Formation of Quinoxaline Derivatives (e.g., with o-phenylenediamine)
One of the most common and well-established derivatization strategies for α-dicarbonyl compounds like 3-DG is the reaction with o-phenylenediamine (B120857) (OPD) or its analogs. researchgate.netresearchgate.netnih.gov This reaction forms stable, aromatic quinoxaline derivatives. glycoforum.gr.jp These derivatives possess strong UV absorbance, making them easily detectable with standard HPLC-UV systems. researchgate.net
The reaction conditions, including pH, temperature, and time, can be optimized to ensure efficient formation of the quinoxaline derivative while minimizing degradation of the analyte. researchgate.net The resulting quinoxalines can be separated effectively using reversed-phase chromatography. researchgate.net This method has been successfully applied to quantify 3-DG in a variety of samples, including human urine and plasma. researchgate.netnih.gov
Table 2: Common Derivatizing Agents for Quinoxaline Formation
| Reagent | Resulting Derivative | Key Advantage | Reference |
|---|---|---|---|
| o-Phenylenediamine (OPD) | Quinoxaline | Well-established, good UV absorbance | researchgate.netnih.gov |
| 4-Methoxy-o-phenylenediamine (4MPD) | Fluorescent Quinoxaline | Forms fluorescent derivatives under mild conditions | researchgate.net |
| 1,2-Diamino-4,5-dimethoxybenzene (DDB) | Fluorescent Quinoxaline | High sensitivity for fluorescence detection | researchgate.net |
Other Derivatizing Agents for Specific Analytical Platforms (e.g., Hydroxylamine (B1172632) for Oximes)
Besides OPD and its analogs, other reagents are used for specific analytical goals. For GC-MS analysis, a two-step derivatization involving methoximation followed by silylation is a common strategy. youtube.com The first step, using a reagent like methoxyamine hydrochloride, converts the carbonyl groups of 3-DG into methoximes. youtube.com This "locks" the sugar in its open-chain form, preventing the formation of multiple isomers during the subsequent silylation step and simplifying the resulting chromatogram. youtube.com
Hydroxylamine is another agent used to form oximes from carbonyl compounds. rsc.org In some applications, derivatization with reagents like benzaldehyde (B42025) can react with hydroxylamine itself to form a stable benzaldoxime (B1666162) derivative, which is useful for quantifying trace levels of hydroxylamine as a potential impurity in pharmaceutical ingredients via HPLC. biomedgrid.com While this specific application targets hydroxylamine, the underlying principle of forming stable derivatives from reactive species is broadly applicable in analytical chemistry.
Structural Characterization and Elucidation of 3 Deoxy D Glucosone Bis Benzoylhydrazone
Spectroscopic Techniques for Structural Confirmation (e.g., NMR, HR-MS)
The definitive structural confirmation of 3-Deoxy-D-glucosone-bis(benzoylhydrazone) would rely on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HR-MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy would provide detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR spectroscopy would be instrumental in identifying the number and connectivity of protons in the molecule. Key expected signals would include those from the aromatic protons of the benzoyl groups, the N-H protons of the hydrazone moieties, and the protons along the C6 sugar backbone. The chemical shifts and coupling constants of the protons on the sugar chain would be critical in confirming the stereochemistry of the chiral centers.
¹³C NMR spectroscopy would complement the ¹H NMR data by providing the number of unique carbon atoms and their chemical environments. The signals for the carbonyl carbons of the benzoyl groups and the imine carbons of the hydrazone functions would be characteristic.
High-Resolution Mass Spectrometry (HR-MS) would be employed to determine the exact molecular weight and elemental composition of 3-Deoxy-D-glucosone-bis(benzoylhydrazone). This technique provides a highly accurate mass measurement, which can be used to calculate the molecular formula, thus confirming the presence of all expected atoms. The fragmentation pattern observed in the mass spectrum could also offer additional structural insights.
| Technique | Information Gained | Expected Observations for 3-Deoxy-D-glucosone-bis(benzoylhydrazone) |
| ¹H NMR | Proton environment and connectivity | Signals for aromatic protons, N-H protons, and sugar backbone protons. |
| ¹³C NMR | Carbon skeleton and functional groups | Signals for carbonyl carbons, imine carbons, aromatic carbons, and sugar backbone carbons. |
| 2D NMR (COSY, HSQC) | Proton-proton and proton-carbon correlations | Establishment of the complete bonding framework of the molecule. |
| HR-MS | Exact mass and elemental composition | A precise molecular weight corresponding to the chemical formula C₂₀H₂₂N₄O₄. |
Isotopic Labeling Approaches for Mechanistic Studies
Isotopic labeling is a powerful technique used to trace the pathway of atoms through chemical reactions and to elucidate reaction mechanisms. While specific isotopic labeling studies on the formation of 3-Deoxy-D-glucosone-bis(benzoylhydrazone) have not been reported, such studies could provide valuable insights.
For instance, by using ¹³C-labeled 3-Deoxy-D-glucosone, one could follow the carbon atoms from the sugar backbone into the final bis(benzoylhydrazone) product. This would confirm that the carbon skeleton of the sugar remains intact during the derivatization reaction. Similarly, using ¹⁵N-labeled benzoylhydrazine would allow for the tracking of the nitrogen atoms, confirming their incorporation into the hydrazone linkages. Analysis of the resulting labeled product by NMR and mass spectrometry would provide direct evidence for the reaction mechanism.
Stereochemical and Constitutional Studies of the Compound and its Intermediates
The stereochemistry of 3-Deoxy-D-glucosone-bis(benzoylhydrazone) is inherited from the parent sugar, 3-Deoxy-D-glucosone. The "D" configuration in the name refers to the stereocenter furthest from the aldehyde group in the open-chain form of the parent sugar. The formation of the bis(benzoylhydrazone) involves the reaction of the two carbonyl groups of 3-Deoxy-D-glucosone with benzoylhydrazine.
The reaction of dicarbonyl compounds with hydrazine derivatives can potentially lead to different constitutional isomers, such as osazones. In the case of 3-Deoxy-D-glucosone, the two carbonyl groups are at positions 1 and 2. The reaction with two equivalents of benzoylhydrazine is expected to form a bis(benzoylhydrazone) at these positions.
Theoretical and Computational Chemistry Approaches
Quantum Chemical Calculations (e.g., Density Functional Theory) Applied to 3-Deoxyaldos-2-ulose Derivatives
For instance, studies have employed DFT to investigate the intramolecular 1,2-hydrogen transfer mechanism in 3-deoxyglucosone (B13542), which leads to the formation of 3-deoxy-D-ribo-hexonic acid and 3-deoxy-D-arabino-hexonic acid. These calculations have helped in modeling the transition state structures, revealing that the migrating hydrogen has an almost neutral charge, suggesting it transfers more like a hydrogen atom than a hydride anion. Such insights are crucial for understanding the stability and reactivity of the 3-deoxyglucosone core.
Furthermore, DFT has been widely applied to study various hydrazone derivatives, offering a robust framework for future investigations into 3-Deoxy-D-glucosone-bis(benzoylhydrazone). For other bis(hydrazone) compounds, DFT calculations using methods like B3LYP with a 6-31G(d,p) basis set have been used to optimize molecular geometries, calculate bond lengths and angles, and determine electronic properties such as frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and global reactivity descriptors. nih.gov These computational analyses provide a deep understanding of the electronic structure and active sites of the molecules. nih.gov A conformational study of a new bis(hydrazone) derived from benzil (B1666583) was also carried out using DFT, highlighting its utility in understanding the three-dimensional structure of such molecules. nih.gov
The application of these established DFT methodologies to 3-Deoxy-D-glucosone-bis(benzoylhydrazone) would likely involve:
Geometric Optimization: Determining the most stable three-dimensional conformation of the molecule.
Vibrational Analysis: Calculating theoretical infrared (IR) spectra to complement experimental data.
Electronic Structure Analysis: Investigating the distribution of electrons and identifying reactive sites through calculations of frontier molecular orbitals and molecular electrostatic potential maps.
Such theoretical data would be invaluable for predicting the chemical behavior of 3-Deoxy-D-glucosone-bis(benzoylhydrazone) and guiding further experimental work.
Molecular Modeling of Reactivity and Interaction Mechanisms
Molecular modeling encompasses a range of computational techniques used to simulate and predict how molecules interact with each other. For 3-Deoxy-D-glucosone-bis(benzoylhydrazone), molecular modeling can be used to understand its reactivity and potential interactions in various chemical and biological systems.
Molecular Dynamics (MD) Simulations: This technique simulates the movement of atoms and molecules over time, providing a dynamic view of molecular behavior. MD simulations have been successfully applied to study the behavior of sugars and their derivatives in solution. nih.gov For instance, MD studies on D-glucopyranose in aqueous solution have shown that while the solvent has little effect on the ring conformation, it significantly influences the motion and orientation of exocyclic groups. nih.gov Similar simulations for 3-Deoxy-D-glucosone-bis(benzoylhydrazone) could reveal:
Solvation Effects: How the molecule interacts with different solvents, which can influence its reactivity and stability.
Conformational Dynamics: The flexibility of the molecule and the accessible conformations in solution.
Intermolecular Interactions: How the molecule might interact with other molecules, such as proteins or nucleic acids, which is particularly relevant given the interest in hydrazones for their biological activities. thaiscience.info
In studies of other hydrazone derivatives, MD simulations have been used to examine the stability of ligand-protein interactions, confirming binding profiles suggested by molecular docking. thaiscience.info For example, a 50 ns MD simulation was used to ensure that the interactions between halogenated hydrazones and their target protein were maintained. thaiscience.info
Molecular Docking: This computational method predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Given that many hydrazone derivatives are investigated for their potential as inhibitors of biological targets, molecular docking could be a valuable tool for exploring the potential interactions of 3-Deoxy-D-glucosone-bis(benzoylhydrazone) with enzymes or receptors. nih.govresearchgate.net For a newly synthesized bis(hydrazone), molecular docking studies showed strong binding to the Mpro and RdRp receptors of SARS-CoV-2, indicating its potential inhibitory activity. nih.gov
The combination of these molecular modeling techniques can provide a comprehensive picture of the reactivity and interaction mechanisms of 3-Deoxy-D-glucosone-bis(benzoylhydrazone) at a molecular level.
Computational Prediction of Reaction Pathways and Intermediate Stability in Complex Chemical Systems
3-Deoxy-D-glucosone is a key intermediate in the Maillard reaction, a complex series of reactions between amino acids and reducing sugars that occurs during the heating of food. nih.gov The formation and subsequent reactions of 3-Deoxy-D-glucosone contribute significantly to the color, flavor, and potential biological effects of cooked foods. nih.gov Computational chemistry is increasingly being used to unravel the intricate network of reactions involved in the Maillard reaction.
Predicting Reaction Pathways: Quantum chemical calculations can be used to map out the potential energy surface of a reaction, identifying the most likely pathways and the structures of transient intermediates and transition states. This approach can be particularly useful for understanding the formation of 3-Deoxy-D-glucosone-bis(benzoylhydrazone) from 3-deoxyglucosone and benzoylhydrazine. Theoretical calculations could elucidate the step-by-step mechanism of the condensation reaction, including the stability of any hemiaminal intermediates.
Furthermore, computational methods can predict the subsequent reactions of 3-Deoxy-D-glucosone-bis(benzoylhydrazone). For example, in the broader context of the Maillard reaction, computational models are being developed to simulate the entire reaction network, predicting the formation of various products based on initial reactants and conditions.
By applying these computational approaches to the chemical systems involving 3-Deoxy-D-glucosone-bis(benzoylhydrazone), researchers can gain a deeper understanding of its formation, stability, and potential reaction pathways in complex environments.
Data Tables
Table 1: Theoretical Approaches and Their Potential Applications to 3-Deoxy-D-glucosone-bis(benzoylhydrazone)
| Theoretical Method | Specific Technique | Potential Application to 3-Deoxy-D-glucosone-bis(benzoylhydrazone) | Information Gained |
| Quantum Chemical Calculations | Density Functional Theory (DFT) | Geometric optimization, vibrational analysis, electronic structure calculation. | Stable conformation, theoretical IR spectrum, frontier molecular orbitals, electrostatic potential. |
| Molecular Modeling | Molecular Dynamics (MD) Simulations | Simulation of the molecule in different solvent environments. | Solvation effects, conformational flexibility, intermolecular interaction patterns. |
| Molecular Modeling | Molecular Docking | Prediction of binding modes to biological macromolecules. | Potential biological targets, binding affinity, interaction sites. |
| Reaction Pathway Prediction | Quantum Chemical Calculations | Mapping the reaction mechanism for its formation and subsequent reactions. | Transition state structures, reaction energy barriers, stability of intermediates. |
Applications in Chemical Biology and Food Science Research
Utilization as a Model Compound in Glycation Studies
The investigation of advanced glycation end-products (AGEs) is a significant area of chemical biology, particularly in the context of aging and diseases like diabetes. In this field, 3-Deoxyglucosone (B13542) (3-DG) is recognized as a key intermediate. 3-DG is a dicarbonyl compound formed during the Maillard reaction and through metabolic pathways like the polyol pathway. nih.govwikipedia.org It reacts rapidly with the amino groups of proteins, such as those on lysine (B10760008) and arginine residues, to form various AGEs, including imidazolone (B8795221), pyrraline (B118067), and Nε-(carboxymethyl)lysine. nih.govresearchgate.net
The high reactivity of 3-DG makes it a potent precursor of AGEs, believed to be involved in the development of diabetic complications, atherosclerosis, and Alzheimer's disease. wikipedia.orgnih.gov Researchers utilize 3-DG as a model compound to study the mechanisms of AGE formation and their physiological consequences. For instance, studies have shown that incubating proteins like H1 histone with 3-DG leads to significant structural alterations and the generation of specific AGEs, which can compromise chromatin structure and function. nih.gov Given the instability of 3-DG, its bis(benzoylhydrazone) derivative can be used as a stable precursor to generate fresh 3-DG for such in vitro glycation experiments, ensuring reproducibility and accurate assessment of its effects.
Table 1: Key Advanced Glycation End-Products (AGEs) Derived from 3-Deoxyglucosone (3-DG)
| AGE Name | Precursor Amino Acid | Significance |
| Imidazolone | Arginine | A major and specific AGE formed from 3-DG. nih.gov |
| Pyrraline | Lysine | Formed from the modification of lysine residues. researchgate.net |
| Nε-(carboxymethyl)lysine (CML) | Lysine | A well-characterized AGE implicated in diabetic complications. nih.gov |
| Pentosidine | Arginine, Lysine | A fluorescent crosslink between arginine and lysine residues. nih.gov |
Role in Food Chemistry and Processing, Including Flavor Formation and Degradation Pathways (e.g., Beer Aging)
In food science, 3-Deoxyglucosone (3-DG) is a pivotal intermediate in the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor and color. 3-DG is found in high amounts in carbohydrate-rich processed foods like syrups and honey. researchgate.net Its formation and subsequent reactions are critical to the final quality of many food products.
A notable example of its importance is in the aging of beer. 3-DG is formed during the malting and wort boiling stages of brewing. researchgate.net During storage, it acts as a key precursor to "staling" compounds, particularly Strecker aldehydes, which can negatively impact the flavor stability of the final product. researchgate.net Research has demonstrated that higher initial concentrations of 3-DG in freshly brewed beer lead to an increased formation of these aging-related substances over time. researchgate.net The study of these degradation pathways is essential for improving the shelf-life and sensory quality of beer. In this context, the stable 3-Deoxy-D-glucosone-bis(benzoylhydrazone) can be used to accurately spike beer samples with a known quantity of 3-DG precursor to model and investigate the aging process under controlled conditions.
Table 2: Role of 3-Deoxyglucosone (3-DG) in Beer Production and Aging
| Brewing Stage | Role of 3-DG | Impact on Beer Quality |
| Malting & Wort Boiling | Formation from sugars and amino acids via the Maillard reaction. researchgate.net | Contributes to color and initial flavor profile. |
| Fermentation & Storage | Acts as a precursor to degradation products. | Can be metabolized by yeast or degrade into staling compounds. |
| Aging | Degrades into Strecker aldehydes and other flavor-active compounds. researchgate.net | Leads to undesirable "stale" or "cardboard" off-flavors. researchgate.net |
Function as an Intermediate in the Production of Furfurals from Carbohydrates
3-Deoxyglucosone (3-DG) has been identified as a key intermediate in the acid-catalyzed dehydration of carbohydrates, such as glucose, to produce valuable platform chemicals like 5-hydroxymethylfurfural (B1680220) (HMF). researchgate.net HMF is a versatile precursor for the synthesis of biofuels and bio-based polymers. researchgate.net
Future Directions and Unresolved Research Questions
Elucidation of Novel Biochemical Pathways and Intermediates Involving 3-Deoxy-D-glucosone
While the primary synthesis routes of 3-DG via the Maillard reaction and the polyol pathway are well-established, a complete map of its metabolic fate is still under construction. nih.gov Future research is geared towards identifying and characterizing novel biochemical pathways and intermediates that stem from 3-DG.
Current knowledge indicates that 3-DG is detoxified through two main routes: reduction to 3-deoxyfructose (B1226627) (3-DF) and oxidation to 2-keto-3-deoxygluconic acid. nih.govresearchgate.net The enzymes responsible, such as aldose reductase and 2-oxoaldehyde dehydrogenase, have been identified, but their regulation and efficiency, particularly under conditions of metabolic stress like diabetes, require deeper investigation. nih.govmdpi.com An unresolved question is whether a potential impairment in the detoxification pathway to 3-DF contributes to the accumulation of 3-DG in diabetic patients. researchgate.net
Furthermore, the discovery of 3,4-dideoxyglucosone-3-ene (3,4-DGE), a highly reactive glucose degradation product formed from 3-DG under physiological conditions, opens new avenues of inquiry. nih.gov The constant in vivo formation of 3,4-DGE from the 3-DG pool suggests that it may be a critical, yet understudied, mediator of cellular damage. nih.gov Elucidating the full spectrum of these downstream reactions and identifying all resulting intermediates is a key objective. This includes understanding how these novel intermediates interact with cellular components and what unique toxicities they may possess. Research in this area will likely reveal new enzymatic pathways involved in both the generation and detoxification of 3-DG derivatives, offering potential new targets for therapeutic intervention.
Development of Advanced Methodologies for Spatiotemporal Analysis of 3-DG and its Derivatives
A significant challenge in understanding the precise role of 3-DG in pathophysiology is the ability to measure its concentration and track its movement within specific cells and tissues in real-time. Current standard methods for 3-DG quantification, such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), typically require sample homogenization, which results in a loss of spatial information. nih.govacs.org
The future of 3-DG analysis lies in the development of advanced methodologies for spatiotemporal mapping. Key areas of development include:
Mass Spectrometry Imaging (MSI): Techniques like matrix-assisted laser desorption/ionization (MALDI)-MSI are emerging as powerful tools for visualizing the distribution of metabolites directly in tissue sections. nih.govpnnl.govnih.gov The application of on-tissue chemical derivatization using reagents that specifically target carbonyl groups can enhance the detection and spatial resolution of dicarbonyls like 3-DG. nih.govnih.govbiorxiv.org This could allow researchers to map 3-DG "hot spots" within complex tissues, such as the kidney glomeruli or retinal nerve layers, providing a direct link between its localized accumulation and site-specific damage. mdpi.comnih.gov
Advanced Fluorescent Probes: The design and synthesis of novel fluorescent probes with high specificity and sensitivity for 3-DG and its derivatives are crucial for live-cell imaging. mdpi.comosti.govmdpi.com These probes could enable researchers to monitor dynamic changes in intracellular 3-DG concentrations in response to various stimuli, such as high glucose levels. Near-infrared (NIR) and two-photon probes are particularly desirable as they allow for deeper tissue penetration and reduced phototoxicity, making them suitable for in vivo imaging in animal models. mdpi.commdpi.comnih.gov The development of probes that can be targeted to specific organelles, like mitochondria, would provide unprecedented insight into the subcellular sites of 3-DG-induced stress. mdpi.com
These advanced analytical tools will move the field beyond static measurements, enabling a dynamic understanding of 3-DG metabolism and transport across different biological compartments. columbia.edu
Mechanistic Insights into 3-DG's Specific Interactions with Cellular Components and Macromolecules
3-DG is known to be a potent glycating agent that rapidly reacts with the amino groups of proteins, particularly on lysine (B10760008) and arginine residues, to form AGEs. nih.govoup.com This non-enzymatic modification can alter protein structure and function, leading to cellular damage. oup.comnih.govnih.gov However, many questions about the specificity and mechanisms of these interactions remain.
A primary future goal is to move beyond simply identifying which proteins are modified and to understand the precise molecular mechanisms and kinetics of these interactions. This involves investigating why certain proteins or specific sites on proteins are more susceptible to glycation by 3-DG. Cross-linking mass spectrometry (XL-MS) is a powerful technique that can provide distance constraints to map the three-dimensional structure of proteins and identify the specific amino acid residues involved in 3-DG-mediated cross-links. nih.govacs.org
Research has shown that 3-DG can directly inactivate critical enzymes, such as those in the glycolytic pathway and antioxidant defense systems like glutathione (B108866) peroxidase. oup.com Future studies will need to elucidate the exact mechanism of this inactivation—whether it is due to binding at the active site, allosteric modification, or inducing structural unfolding. Investigating the glycation of nuclear proteins, such as histones, is another critical frontier. Modification of histones like H2A and H3 by 3-DG can alter chromatin structure, which may compromise gene expression and hamper normal cellular function, potentially contributing to the long-term complications of diabetes. nih.govresearchgate.net Unraveling these specific interactions will be fundamental to understanding how "carbonyl stress" translates into the complex pathologies associated with elevated 3-DG levels. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
